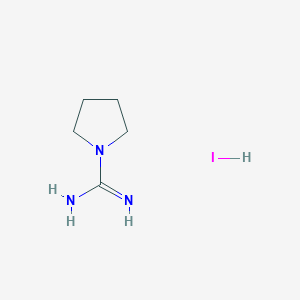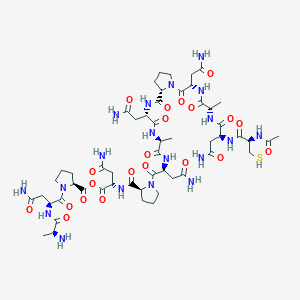
Acetylcysteine(asparaginyl-alanyl-asparaginyl-proline)3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetylcysteine (asparaginyl-alanyl-asparaginyl-proline)3, also known as N-acetylcysteine (NAC), is a derivative of the amino acid cysteine. It has been used for decades as a mucolytic agent to break up mucus and improve lung function in patients with respiratory diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. However, recent research has shown that NAC has a wide range of other potential therapeutic applications.
作用機序
The exact mechanism of action of NAC is not fully understood, but it is thought to work through a number of different pathways. Some of the key mechanisms include:
1. Antioxidant activity: NAC is a precursor to glutathione, which is an important antioxidant in the body. By increasing the levels of glutathione, NAC may help to protect cells from oxidative stress.
2. Anti-inflammatory activity: NAC has been shown to have anti-inflammatory effects in a number of different tissues, including the lungs, liver, and brain.
3. Mucolytic activity: NAC has been shown to break up mucus in the lungs by cleaving disulfide bonds in the mucus proteins.
生化学的および生理学的効果
NAC has a number of biochemical and physiological effects in the body, including:
1. Increasing glutathione levels: NAC is a precursor to glutathione, which is an important antioxidant in the body. By increasing the levels of glutathione, NAC may help to protect cells from oxidative stress.
2. Reducing inflammation: NAC has been shown to have anti-inflammatory effects in a number of different tissues, including the lungs, liver, and brain.
3. Breaking up mucus: NAC has been shown to break up mucus in the lungs by cleaving disulfide bonds in the mucus proteins.
実験室実験の利点と制限
There are a number of advantages and limitations to using NAC in lab experiments. Some of the advantages include:
1. Low toxicity: NAC is generally considered to be safe and well-tolerated, with few side effects.
2. Wide range of potential applications: NAC has been shown to have potential therapeutic applications in a variety of medical conditions, making it a versatile research tool.
3. Easy to administer: NAC can be administered orally or intravenously, making it easy to use in lab experiments.
Some of the limitations of using NAC in lab experiments include:
1. Limited solubility: NAC has limited solubility in water, which can make it difficult to work with in some experiments.
2. Variable bioavailability: The bioavailability of NAC can vary depending on the route of administration and the individual patient.
3. Potential for oxidation: NAC can be oxidized to form disulfide bonds, which can reduce its effectiveness in some experiments.
将来の方向性
There are a number of potential future directions for research on NAC. Some of the areas that warrant further investigation include:
1. Cancer: NAC has been shown to have potential anticancer effects in some studies, and further research is needed to explore its potential as a cancer treatment.
2. Neurodegenerative diseases: NAC has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, and further research is needed to explore its effectiveness in these conditions.
3. Infectious diseases: NAC has been shown to have potential antiviral and antibacterial effects, and further research is needed to explore its potential as a treatment for infectious diseases.
4. Aging: NAC has been shown to have potential anti-aging effects in some studies, and further research is needed to explore its potential as an anti-aging treatment.
合成法
NAC can be synthesized from L-cysteine, which is a naturally occurring amino acid found in many foods. The synthesis process involves the acetylation of L-cysteine with acetic anhydride in the presence of a catalyst such as sodium hydroxide. The resulting Acetylcysteine(asparaginyl-alanyl-asparaginyl-proline)3eine is then purified and crystallized.
科学的研究の応用
NAC has been extensively studied for its potential therapeutic applications in a variety of medical conditions. Some of the areas of research include:
1. Antioxidant properties: NAC has been shown to have potent antioxidant properties, which may help to protect cells from damage caused by oxidative stress. This has potential applications in the treatment of conditions such as Alzheimer's disease, Parkinson's disease, and cancer.
2. Liver disease: NAC has been shown to have a protective effect on the liver, and may be useful in the treatment of liver diseases such as non-alcoholic fatty liver disease (NAFLD) and liver cirrhosis.
3. Mental health: NAC has been studied for its potential use in the treatment of mental health conditions such as depression, anxiety, and addiction.
4. Respiratory diseases: NAC is currently used as a mucolytic agent in the treatment of respiratory diseases such as COPD and cystic fibrosis. However, recent research has also shown that it may have anti-inflammatory and antioxidant effects in the lungs, which could have potential applications in the treatment of other respiratory conditions such as asthma and bronchitis.
特性
CAS番号 |
110605-28-2 |
|---|---|
製品名 |
Acetylcysteine(asparaginyl-alanyl-asparaginyl-proline)3 |
分子式 |
C53H81N19O21S |
分子量 |
1352.4 g/mol |
IUPAC名 |
[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-acetamido-3-sulfanylpropanoyl]amino]-4-amino-4-oxobutanoyl]amino]propanoyl]amino]-4-amino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-amino-4-oxobutanoyl]amino]propanoyl]amino]-4-amino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-amino-4-oxobutanoyl] (2S)-1-[(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C53H81N19O21S/c1-21(54)41(80)66-27(16-37(57)76)51(90)72-13-7-10-34(72)53(92)93-52(91)30(19-40(60)79)69-48(87)33-9-6-12-71(33)50(89)29(18-39(59)78)68-43(82)23(3)62-45(84)26(15-36(56)75)65-47(86)32-8-5-11-70(32)49(88)28(17-38(58)77)67-42(81)22(2)61-44(83)25(14-35(55)74)64-46(85)31(20-94)63-24(4)73/h21-23,25-34,94H,5-20,54H2,1-4H3,(H2,55,74)(H2,56,75)(H2,57,76)(H2,58,77)(H2,59,78)(H2,60,79)(H,61,83)(H,62,84)(H,63,73)(H,64,85)(H,65,86)(H,66,80)(H,67,81)(H,68,82)(H,69,87)/t21-,22-,23-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-/m0/s1 |
InChIキー |
IATQYDDBOUHVBI-DBUIVCQZSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)OC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)C)N |
SMILES |
CC(C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)OC(=O)C(CC(=O)N)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C)N |
正規SMILES |
CC(C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)OC(=O)C(CC(=O)N)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C)N |
その他のCAS番号 |
110605-28-2 |
同義語 |
Ac-Cys-(Asn-Ala-Asn-Pro)3 Ac-Cys-(NANP)3 acetylcysteine(asparaginyl-alanyl-asparaginyl-proline)3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



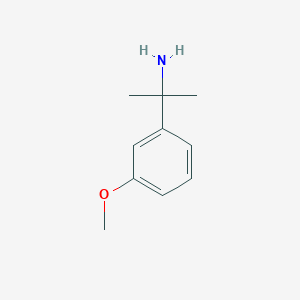
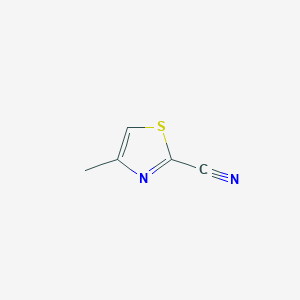
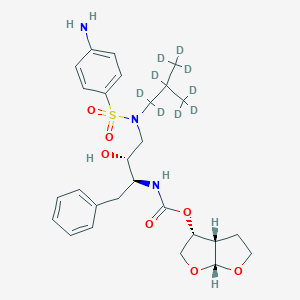
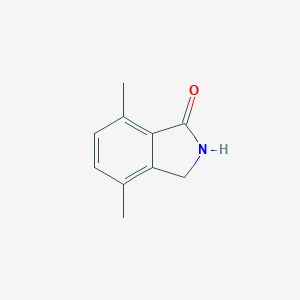
![3,6-Dioxa-8-azabicyclo[3.2.1]octan-4-one,1,5-dimethyl-(9CI)](/img/structure/B21627.png)
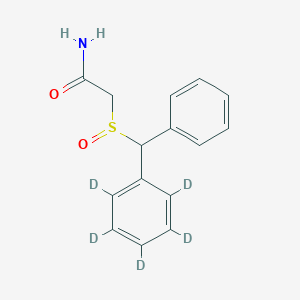
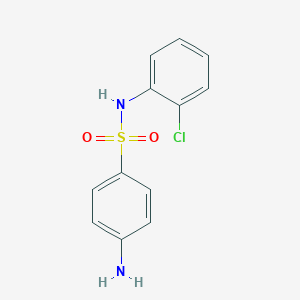
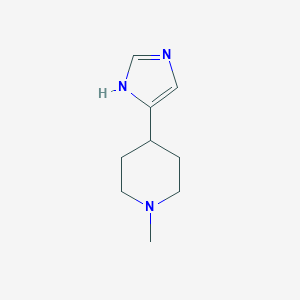
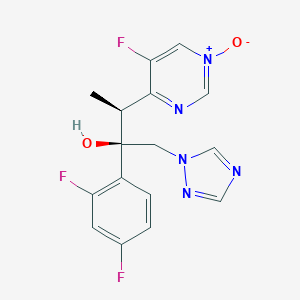
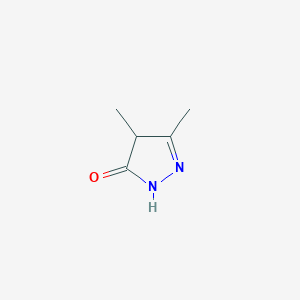
![2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B21644.png)
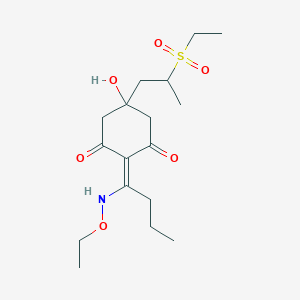
![3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B21650.png)
